7-Ethoxy-4-hydrazinyl-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(7-ethoxy-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-9-4-5-10-11(7-9)14-8(2)6-12(10)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
InChI Key |
SSDWYJMOYMHDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)NN)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Precursor Synthesis Strategies for Substituted Quinoline (B57606) Systems
The synthesis of the target compound fundamentally depends on the effective preparation of a substituted 4-chloro-2-methylquinoline (B1666326) precursor. The specific placement of the ethoxy group at the 7-position is strategically determined by the choice of the initial starting materials.
The formation of the quinoline ring system is a classic endeavor in organic synthesis, with several named reactions providing reliable routes. For 2-methyl substituted quinolines, the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant. wikipedia.orgwikipedia.org These methods typically result in a 4-hydroxyquinoline (B1666331) (or its tautomeric form, a 4-quinolone), which must then be converted to the more reactive 4-chloro intermediate. chemicalbook.com
The general two-step process is as follows:
Cyclization to form the 4-hydroxyquinoline ring: This involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester. For the synthesis of a 2-methylquinoline (B7769805) derivative, ethyl acetoacetate (B1235776) is the standard reagent. wikipedia.orgsynarchive.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization at high temperatures (often around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgnih.gov The choice of solvent is critical, with high-boiling point solvents like diphenyl ether or Dowtherm A being traditionally used to achieve the necessary temperatures for cyclization. nih.gov
Chlorination of the 4-hydroxyquinoline: The resulting 4-hydroxy-2-methylquinoline (B36942) derivative is then converted to the corresponding 4-chloro-2-methylquinoline. This is a standard transformation accomplished by treating the hydroxyquinoline with a chlorinating agent. chemicalbook.com Phosphoryl chloride (POCl₃) is the most commonly used reagent for this purpose, often used in excess or with a solvent like N,N-Dimethylformamide (DMF). researchgate.net The reaction effectively replaces the hydroxyl group with a chlorine atom, creating a key intermediate that is highly susceptible to nucleophilic aromatic substitution at the 4-position.
The table below summarizes common conditions for these transformation steps.
Table 1: Synthesis of 4-Chloro-2-methylquinoline Intermediates
| Step | Reaction | Key Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| 1 | Conrad-Limpach Cyclization | Substituted Aniline, Ethyl Acetoacetate | High Temperature (e.g., 250 °C), High-boiling solvent (e.g., Diphenyl ether) | Substituted 4-Hydroxy-2-methylquinoline |
The most direct and common strategy for introducing the 7-ethoxy group is to begin the synthesis with a precursor that already contains this functionality. In the context of the Conrad-Limpach or Gould-Jacobs synthesis, this means using an ethoxy-substituted aniline as the starting material.
For the target compound, 3-ethoxyaniline (B147397) is the logical choice. The reaction of 3-ethoxyaniline with ethyl acetoacetate, followed by thermal cyclization, preferentially yields the 7-ethoxy-4-hydroxy-2-methylquinoline. The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituent on the aniline ring. d-nb.info
Synthetic Route Starting from 3-Ethoxyaniline:
Step 1: Condensation of 3-ethoxyaniline with ethyl acetoacetate.
Step 2: Thermal cyclization of the resulting enamine intermediate to form 7-ethoxy-4-hydroxy-2-methylquinoline.
Step 3: Chlorination with phosphoryl chloride to yield the crucial precursor, 7-ethoxy-4-chloro-2-methylquinoline .
This "linear" approach, where the substituents are carried through from the beginning, is generally more efficient than attempting to introduce the ethoxy group onto a pre-formed quinoline ring, which could lead to issues with regioselectivity and require more complex synthetic steps.
Conversion to 7-Ethoxy-4-hydrazinyl-2-methylquinoline via Hydrazinylation
With the 7-ethoxy-4-chloro-2-methylquinoline precursor in hand, the final step is the introduction of the hydrazinyl moiety at the 4-position.
The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for a direct and efficient nucleophilic aromatic substitution (SNAr) reaction with a suitable nucleophile. mdpi.comarkat-usa.org
To synthesize this compound, the 4-chloro precursor is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) . mdpi.comrsc.org The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient C-4 carbon and displacing the chloride ion. researchgate.net
The reaction is typically carried out by heating the 4-chloroquinoline (B167314) with an excess of hydrazine hydrate. mdpi.com Solvents such as ethanol (B145695) are often employed to facilitate the reaction. mdpi.com
The table below outlines the specifics of this key reaction.
Table 2: Hydrazinylation via Nucleophilic Aromatic Substitution
| Reactant | Reagent | Solvent | Typical Condition | Product |
|---|
Optimizing the hydrazinylation step is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. Several parameters can be adjusted:
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol provides a controlled temperature to drive the substitution. mdpi.com
Reaction Time: The duration of heating is monitored to ensure the reaction goes to completion, which can be tracked using techniques like Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to overnight, depending on the specific substrate and conditions. mdpi.com
Reagent Stoichiometry: A molar excess of hydrazine hydrate is often used to ensure complete consumption of the 4-chloroquinoline starting material and to drive the equilibrium towards the product. mdpi.com
Solvent: While ethanol is common, other polar solvents can be used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Research into the SNAr reactions of chloroquinolines has shown that these factors are interdependent. For instance, increasing the temperature will generally decrease the required reaction time. However, excessively high temperatures might lead to the formation of degradation products. Therefore, a careful balance is required to achieve optimal results, which are often determined empirically for each specific substrate.
Green Chemistry Principles in this compound Synthesis
Traditional methods for quinoline synthesis, such as the Conrad-Limpach reaction, often involve harsh conditions, including high temperatures and the use of hazardous solvents, which are at odds with the principles of green chemistry. nih.govjptcp.com Modern synthetic chemistry seeks to develop more environmentally benign alternatives. researchgate.net
Several green chemistry approaches can be applied to the synthesis of quinoline derivatives:
Alternative Energy Sources: Microwave irradiation and ultrasound assistance have emerged as powerful tools in organic synthesis. rsc.orgnih.gov These techniques can dramatically reduce reaction times, often increase yields, and can sometimes be performed under solvent-free conditions. nih.govnih.gov For instance, the Gould-Jacobs reaction has been shown to benefit from microwave heating, leading to higher yields in significantly shorter times compared to conventional heating. ablelab.eu Ultrasound has also been utilized for the synthesis of 7-chloroquinoline (B30040) derivatives. tandfonline.com
Greener Solvents: Replacing high-boiling, petroleum-derived solvents like diphenyl ether with more benign alternatives is a key goal. Research has explored various solvents, including water and ionic liquids, for quinoline synthesis. nih.govclockss.org
Catalysis: The use of reusable, non-toxic catalysts can improve the efficiency and sustainability of the synthesis. For example, montmorillonite (B579905) K-10 clay has been used as a green catalyst for quinoline synthesis. jptcp.com
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high efficiency.
Comparative Analysis of Synthetic Pathways for this compound
A comparative analysis of the synthetic pathways to this compound primarily revolves around the variations within the predominant multi-step synthesis, as alternative routes are not widely reported in the literature for this specific compound. The analysis, therefore, focuses on the efficiency and practicality of different conditions for the key transformations.
The primary synthetic pathway can be summarized as follows:
Pathway 1: The Classical Three-Step Synthesis
Step 1: Conrad-Limpach Cyclization
Description: This step involves the condensation of 3-ethoxyaniline with ethyl acetoacetate to form an intermediate enamine, which is then cyclized at high temperature to yield 7-ethoxy-2-methylquinolin-4-ol.
Advantages: This method is robust and utilizes readily available starting materials.
Disadvantages: The high temperatures required for cyclization can sometimes lead to side products and may not be suitable for substrates with heat-sensitive functional groups.
Step 2: Chlorination with Phosphorus Oxychloride
Description: The conversion of the 4-hydroxy group to a 4-chloro group is a crucial activation step. This is typically achieved by heating the quinolin-4-ol with neat phosphorus oxychloride or in a high-boiling inert solvent.
Advantages: This is a highly effective and widely used method for this transformation.
Disadvantages: Phosphorus oxychloride is a hazardous and corrosive reagent that requires careful handling. The workup procedure can be challenging due to the need to neutralize excess POCl₃.
Step 3: Nucleophilic Substitution with Hydrazine Hydrate
Description: The 4-chloroquinoline intermediate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, often under reflux conditions, to yield the final product.
Advantages: This reaction is generally high-yielding and proceeds cleanly.
Disadvantages: Hydrazine is a toxic and potentially explosive reagent. The reaction conditions need to be carefully controlled.
The following table provides a comparative overview of the reaction conditions that can be employed in this pathway:
| Step | Reagents & Solvents | Temperature | Reaction Time | Typical Yield |
| Cyclization | 3-ethoxyaniline, Ethyl acetoacetate, Dowtherm A | 250-260 °C | 1-2 hours | Moderate to Good |
| Chlorination | 7-ethoxy-2-methylquinolin-4-ol, POCl₃ | Reflux (approx. 110 °C) | 2-4 hours | Good to Excellent |
| Hydrazinolysis | 7-ethoxy-4-chloro-2-methylquinoline, Hydrazine hydrate, Ethanol | Reflux (approx. 78 °C) | 4-8 hours | Good to Excellent |
Alternative Considerations and Potential Pathways
While the three-step synthesis via the 4-chloro intermediate is standard, other potential, though less documented, approaches could be considered for a comparative analysis:
Direct Amination of 4-hydroxyquinoline derivatives: Some modern catalytic systems allow for the direct conversion of phenolic hydroxyl groups to amines. However, the application of such methods to 4-hydroxyquinolines for direct hydrazinolysis is not well-established and would likely suffer from competing reactions at the ring nitrogen.
Synthesis via a 4-aminoquinoline (B48711) intermediate: It is conceivable to first synthesize 4-amino-7-ethoxy-2-methylquinoline and then attempt to convert the amino group to a hydrazinyl group. However, this would involve diazotization followed by reduction, a route that is often more complex and lower-yielding than direct hydrazinolysis of the 4-chloro derivative.
Despite a comprehensive search for spectroscopic and structural data on the chemical compound this compound, no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) could be located in the public domain.
The inquiry focused on obtaining detailed research findings, including data tables for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, IR vibrational modes, and mass spectrometry fragmentation patterns, including high-resolution mass spectrometry (HRMS). However, the search results did not yield any specific studies or datasets for this particular compound.
Information was found for structurally related but distinct molecules, such as various substituted quinolines and hydrazinyl derivatives. This included spectroscopic data for compounds like 4-hydrazinylquinolin-2(1H)-ones, 2-methylquinoline-4-carboxylic acid hydrazide, 7-methylquinoline, 2-hydrazinyl-4-methylquinoline, and 7-chloro-4-hydrazinoquinoline. While these compounds share some structural motifs with the target molecule, their spectroscopic data would not be representative of this compound due to differences in substituent groups and their positions on the quinoline ring.
The CAS number for this compound, 344561-79-1, was identified, confirming the compound's entry in chemical registries. However, this did not lead to any available analytical or spectroscopic data.
Consequently, the advanced spectroscopic and structural elucidation of this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of published research data.
Advanced Spectroscopic and Structural Elucidation of 7 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) provides valuable insights into the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. For 7-ethoxy-4-hydrazinyl-2-methylquinoline, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
Based on the known fragmentation behaviors of quinoline (B57606) and isoquinoline (B145761) alkaloids, a plausible fragmentation pathway for this compound can be proposed. nih.gov The initial fragmentation would likely involve the loss of neutral molecules from the hydrazinyl and ethoxy substituents. Common fragmentation patterns for related structures include the loss of ammonia (B1221849) (NH₃), water (H₂O), and small alkyl or alkoxy groups. nih.govresearchgate.net
Key expected fragmentation steps include:
Loss of the ethoxy group: Cleavage of the ethoxy group could occur, leading to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OC₂H₅, 45 Da).
Cleavage of the hydrazinyl group: The N-N bond in the hydrazinyl group is relatively weak and can cleave, leading to the loss of ammonia (NH₃, 17 Da) or a hydrazinyl radical (•N₂H₃, 31 Da). researchgate.net
Ring fragmentation: The quinoline ring system itself can undergo characteristic retro-Diels-Alder (RDA) reactions or other ring-opening fragmentations, although this typically requires higher collision energies. nih.gov
A summary of potential major fragment ions is presented in the table below. The analysis of these fragments helps to confirm the presence of the specific functional groups and their connectivity within the molecule. ncsu.edu
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |
| 218.13 | 201.10 | 17 | NH₃ |
| 218.13 | 190.09 | 28 | C₂H₄ |
| 218.13 | 173.08 | 45 | •OC₂H₅ |
| 218.13 | 187.10 | 31 | •N₂H₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The absorption of light occurs at specific wavelengths corresponding to the energy difference between electronic energy levels. The quinoline ring system in this compound contains a conjugated π-electron system, which acts as a chromophore.
The electronic transitions observed in the UV-Vis spectrum of this molecule are expected to be primarily of two types:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions and result in strong absorption bands, often in the UV region. The extended conjugation of the quinoline system contributes to these absorptions.
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.org
The presence of the ethoxy and hydrazinyl substituents can influence the position and intensity of the absorption maxima (λmax). These groups act as auxochromes, modifying the absorption of the quinoline chromophore. The lone pair of electrons on the oxygen of the ethoxy group and the nitrogens of the hydrazinyl group can interact with the π system of the quinoline ring, typically causing a bathochromic shift (a shift to longer wavelengths). uobabylon.edu.iq The specific λmax values would depend on the solvent used, as solvent polarity can affect the energies of the molecular orbitals involved in the electronic transitions.
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π bonding to π antibonding | Shorter wavelength (UV) | High |
| n → π | Non-bonding to π antibonding | Longer wavelength (UV/Visible) | Low |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the quinoline ring system and its substituents. The analysis would confirm the planarity of the quinoline core and determine the torsion angles associated with the ethoxy and hydrazinyl groups. By analyzing the diffraction pattern of a single crystal, the unit cell dimensions (a, b, c, α, β, γ), space group, and the positions of all atoms in the asymmetric unit can be determined. mdpi.comunimi.it This data allows for the unambiguous confirmation of the molecular structure. While specific crystallographic data for this compound is not publicly available, related quinoline derivatives have been studied, providing a basis for expected structural features. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. mdpi.com For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing. The hydrazinyl group (-NHNH₂) provides hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The ethoxy group's oxygen atom and the nitrogen atoms of the quinoline ring can also act as hydrogen bond acceptors. nih.govresearchgate.net
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (Hydrazinyl) | N (Hydrazinyl), N (Quinoline), O (Ethoxy) | Formation of primary structural motifs (chains, dimers) |
| π-π Stacking | Quinoline Ring | Quinoline Ring | Stabilization of the crystal lattice |
| van der Waals Forces | All atoms | All atoms | General packing efficiency |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's purity and confirm its elemental composition.
For this compound, the molecular formula is C₁₂H₁₅N₃O. chemicalbook.com The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is 217.27 g/mol .
The theoretical percentages are as follows:
Carbon (C): (12 × 12.011 / 217.27) × 100% = 66.33%
Hydrogen (H): (15 × 1.008 / 217.27) × 100% = 6.95%
Nitrogen (N): (3 × 14.007 / 217.27) × 100% = 19.34%
Oxygen (O): (1 × 15.999 / 217.27) × 100% = 7.36%
Experimental values obtained from CHN analysis would be expected to be in close agreement with these theoretical values, typically within ±0.4%, to confirm the empirical formula of a pure sample.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 66.33 |
| Hydrogen | H | 6.95 |
| Nitrogen | N | 19.34 |
| Oxygen | O | 7.36 |
Computational and Theoretical Investigations of 7 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
There is no available data from Frontier Molecular Orbital (FMO) analysis for 7-Ethoxy-4-hydrazinyl-2-methylquinoline. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting the chemical reactivity, including sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are derived from HOMO and LUMO energies, have not been calculated for this compound.
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Stability
Specific Natural Bond Orbital (NBO) analysis data for this compound is not present in the current body of scientific literature. NBO analysis is a powerful method for studying intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer, hyperconjugative interactions, and electron delocalization, which are key factors in determining molecular stability.
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Visualization
No studies containing Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps for this compound were found. An EPS map is a valuable tool for visualizing the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, and predicting intermolecular interactions.
Conformational Analysis using Computational Approaches
There are no published computational studies on the conformational analysis of this compound. A conformational analysis would identify the most stable conformers of the molecule and the energy barriers between them, which is important for understanding its dynamic behavior and biological activity.
Derivatization and Functionalization Chemistry of 7 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Formation of Schiff Bases and Hydrazones via Condensation Reactions
The primary amine of the hydrazine (B178648) group in 7-Ethoxy-4-hydrazinyl-2-methylquinoline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases and hydrazones, respectively. wikipedia.orgresearchgate.netyoutube.com These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration process. nih.govkhanacademy.org
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (imine or azomethine group). khanacademy.org The resulting Schiff bases and hydrazones are often crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems. uobaghdad.edu.iq
The reaction of this compound with various aromatic and aliphatic aldehydes yields a library of Schiff bases with diverse substitution patterns. These derivatives have been a subject of interest due to the biological activities associated with quinoline-based hydrazones. researchgate.netnih.govresearchgate.net
Table 1: Examples of Schiff Base/Hydrazone Synthesis from Hydrazine Derivatives
| Hydrazine Derivative | Carbonyl Compound | Product Type | Reference |
| Hydrazine/Organohydrazines | Aldehydes/Ketones | Hydrazone | wikipedia.org |
| Polyhydroquinoline hydrazide | Aromatic/aliphatic aldehydes | Schiff's base | nih.gov |
| 2-(quinolin-8-yloxy) acetohydrazide | Substituted benzaldehydes | Schiff base | wisdomlib.org |
| 4-hydrazinoquinazoline | Acetone (B3395972)/Monosaccharides | Schiff base/Hydrazone | nih.gov |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazone derivatives of this compound are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions lead to the formation of novel polycyclic structures incorporating the quinoline (B57606) nucleus.
The synthesis of the pyrrolo[3,2-c]quinoline scaffold has been an area of significant interest due to its presence in various biologically active natural products. nih.gov Synthetic strategies towards this core structure often involve intramolecular cyclization reactions. While direct synthesis from this compound is not extensively detailed in the provided search results, general methodologies for constructing pyrroloquinoline systems suggest that intramolecular cyclization of appropriately substituted quinoline derivatives is a key approach. nih.govresearchgate.netdoaj.org For instance, the Fischer indole (B1671886) synthesis, which involves the cyclization of arylhydrazones, provides a conceptual basis for how quinolinylhydrazones could potentially be cyclized to form pyrrolo[3,2-c]quinolines under acidic conditions.
The reaction of 4-hydrazinylquinolines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazole-fused quinolines, specifically pyrazolo[3,4-b]quinolines. mdpi.comnih.govmdpi.com This reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The reaction of this compound with reagents like β-diketones would be expected to yield the corresponding 5-substituted-7-ethoxy-9-methyl-1H-pyrazolo[3,4-b]quinolines. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound. nih.gov
Table 2: General Methods for Pyrazole Synthesis
| Reactants | Product | Reaction Type | Reference |
| β-diketone and hydrazine derivatives | Substituted pyrazoles | Cyclocondensation | nih.gov |
| α,β-ethylenic ketone and hydrazine derivative | Pyrazoline (intermediate), then Pyrazole | Cyclocondensation followed by oxidation | mdpi.com |
| Acetylenic ketones and hydrazine derivatives | Mixture of pyrazole regioisomers | Cyclocondensation | mdpi.com |
Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse biological activities. uobaghdad.edu.iq A common synthetic route to these compounds involves the cyclocondensation of Schiff bases with α-mercaptocarboxylic acids, such as thioglycolic acid. researchgate.netnih.govresearchgate.net The Schiff bases derived from this compound can be reacted with thioglycolic acid in a suitable solvent, often with a dehydrating agent or under reflux conditions, to yield 2-(substituted)-3-(7-ethoxy-2-methylquinolin-4-ylamino)thiazolidin-4-ones. The reaction proceeds through the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via amide bond formation with the elimination of a water molecule. researchgate.net
Acylation and Sulfonylation Reactions of the Hydrazine Moiety
The nucleophilic nature of the hydrazine group in this compound allows it to react with acylating and sulfonylating agents. These reactions typically occur at the terminal nitrogen atom.
Reaction with acid chlorides or anhydrides results in the formation of the corresponding N-acylhydrazide derivatives. For example, treatment of 4-hydrazinoquinazolines with acid chlorides like benzoyl chloride has been shown to produce 2-acyl-1-(quinazolin-4-yl)hydrazine derivatives. nih.gov Similarly, this compound is expected to react with various acylating agents to provide a range of N-acyl derivatives.
Sulfonylation of the hydrazine moiety can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction would yield the corresponding N-sulfonylhydrazide derivatives. These acylated and sulfonated derivatives can serve as intermediates for further synthetic transformations or be evaluated for their own biological properties.
Design and Synthesis of Metal Chelates and Coordination Complexes
Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. mdpi.com The presence of multiple donor atoms, including the quinoline nitrogen, the imine nitrogen, and potentially a phenolic oxygen or other donor group from the aldehyde/ketone precursor, allows these ligands to act as multidentate chelating agents. rasayanjournal.co.innih.govresearchgate.net
The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. nih.govmdpi.com The resulting complexes often exhibit distinct colors and spectroscopic properties compared to the free ligands. nih.gov The coordination of the ligand to the metal ion is confirmed by techniques such as IR, UV-Vis, and NMR spectroscopy. nih.govresearchgate.net The geometry of the resulting metal complexes (e.g., octahedral, tetrahedral, square planar) depends on the metal ion, the nature of the ligand, and the reaction conditions. rasayanjournal.co.in These quinoline-based hydrazone metal complexes are of significant interest in the fields of coordination chemistry and medicinal chemistry due to their potential applications as catalysts and therapeutic agents. nih.govnih.gov
Table 3: Characterization of Schiff Base Metal Complexes
| Metal Ion | Ligand Type | Coordination Geometry (Example) | Characterization Techniques | Reference |
| Zn(II), Cr(III), Mn(II) | Schiff base from 2-aminomethyl benzimidazole | Octahedral | Elemental Analysis, IR, UV-Vis, Mass Spec | nih.gov |
| Cu(II) | 8-hydroxyquinoline hydrazone | Not specified | FTIR, UV-Vis, ESI-MS | nih.gov |
| Co(II), Cu(II), Zn(II) | Schiff base from 4-nitrobenzene-1,2-diamine | Not specified | FTIR, NMR, UV-Vis, EPR, ESI-MS, XRD | nih.gov |
| Cu(II), Ni(II), Co(II) | Hydrazide Schiff's Base | Six-coordinated/Four-coordinated | Elemental Analysis, FT-IR, UV-Vis, Molar Conductance | researchgate.net |
| Cu(II), Ni(II), Co(II), Mn(II), UO2(VI), Fe(II) | Hydrazone from 7-chloro-4-quinoline | Mono- or binuclear | Elemental analyses, IR, NMR, Mass, UV-Visible | mdpi.com |
Integration of this compound in Multi-Component Reaction Strategies
Extensive research into the derivatization and functionalization of quinoline scaffolds has highlighted the utility of multi-component reactions (MCRs) as a powerful tool for the rapid generation of molecular complexity. These reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity.
In the context of 4-hydrazinylquinoline derivatives, MCRs have been principally explored for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]quinolines. The general strategy involves the reaction of a 4-hydrazinylquinoline moiety, an aldehyde, and an active methylene (B1212753) compound, such as a β-ketoester (e.g., ethyl acetoacetate) or malononitrile. This approach allows for the one-pot synthesis of diverse substituted pyrazolo[3,4-b]quinolines, which are of significant interest in medicinal chemistry.
Despite the prevalence of this synthetic strategy for the broader class of 4-hydrazinylquinolines, a thorough review of the scientific literature reveals a notable absence of specific examples detailing the integration of This compound into multi-component reaction schemes. While the structural motifs present in this compound suggest its potential as a substrate in such reactions—analogous to other 4-hydrazinylquinolines—published research explicitly demonstrating its use in MCRs could not be identified.
Therefore, while the conceptual framework for employing this compound in MCRs is well-established based on the reactivity of related compounds, there is currently no specific experimental data available in the literature to populate a detailed discussion or data table on its derivatization and functionalization through these strategies. Further research would be necessary to explore and document the specific outcomes, yields, and scope of multi-component reactions involving this particular quinoline derivative.
Advanced Research Applications of 7 Ethoxy 4 Hydrazinyl 2 Methylquinoline in Chemical Science
Application as a Core Building Block for Novel Molecular Architectures
The chemical reactivity of 7-Ethoxy-4-hydrazinyl-2-methylquinoline is dominated by the nucleophilic character of its hydrazinyl (-NHNH₂) moiety. This group serves as a versatile handle for constructing a diverse range of new heterocyclic systems through cyclization and condensation reactions. The compound acts as a foundational platform for generating novel molecular frameworks, as the hydrazinyl group can react with a wide variety of electrophilic reagents.
For instance, reacting hydrazinylquinolines with 1,3-dicarbonyl compounds is a classic and efficient method for synthesizing pyrazole (B372694) derivatives. nih.govmdpi.comyoutube.com This reaction, known as the Knorr pyrazole synthesis, proceeds through the formation of an imine with one carbonyl group, followed by an enamine condensation with the second, ultimately leading to the stable, aromatic pyrazole ring. youtube.com Similarly, reactions with α,β-unsaturated ketones can yield pyrazolines, which can be subsequently oxidized to pyrazoles. mdpi.com The versatility of the hydrazinyl group is further demonstrated in its reactions with other reagents, as shown with the analogous compound 2-ethoxy-4-hydrazinoquinazoline, which readily reacts with diethyl oxalate, ethyl chloroacetate, and various acid chlorides to form fused triazino and triazolo systems. nih.govnih.gov Condensation with simple ketones like acetone (B3395972) can also produce Schiff bases. nih.gov
The following table summarizes some of the key transformations possible using the hydrazinyl group, highlighting the role of this compound as a versatile precursor.
| Reagent Type | Resulting Structure | Reaction Class |
| 1,3-Diketones | Pyrazole ring | Cyclocondensation |
| α,β-Unsaturated Carbonyls | Pyrazoline/Pyrazole ring | Cyclocondensation/Oxidation |
| Diethyl Oxalate | Fused Triazine-dione ring | Cyclocondensation |
| Acid Chlorides | Fused Triazole ring | Acylation/Cyclization |
| Aldehydes/Ketones | Hydrazone (Schiff Base) | Condensation |
The quinoline (B57606) core of this compound serves as an excellent scaffold for conducting structure-property relationship (SPR) studies. In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be appended. By systematically modifying these appended groups, researchers can fine-tune the molecule's properties, such as its biological activity, light-absorption characteristics, or coordination behavior.
Chemical probes are small molecules used to study and manipulate biological systems, while chemical sensors are designed to detect the presence of specific analytes. nih.govrsc.org The development of high-quality probes requires molecules that can selectively interact with a target and produce a measurable signal. nih.gov this compound possesses features that make it a promising candidate for designing such tools.
The hydrazinyl group is a key functional group for this application. It can be readily condensed with aldehydes or ketones that are part of a reporter system, such as a fluorophore. The resulting hydrazone's photophysical properties (e.g., fluorescence intensity or wavelength) could be designed to change upon binding to a specific ion or molecule. This change in signal would form the basis of a sensor. For instance, the quinoline nitrogen and the hydrazone moiety could form a chelation site for a metal ion. Binding of the metal could lead to a "turn-on" or "turn-off" fluorescent response, allowing for the quantitative detection of that ion. While specific probes based on this exact molecule are not yet widely reported, the principles of probe design strongly support its potential in this area. nih.gov
Contributions to Materials Science and Optoelectronic Research
In the field of materials science, there is a continuous search for novel organic molecules with interesting photophysical and electronic properties for applications in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org Organic dyes used in DSSCs must have strong absorption in the visible spectrum, be able to anchor to a semiconductor surface (like TiO₂), and possess appropriate energy levels (HOMO/LUMO) to facilitate efficient electron injection. sumdu.edu.uamdpi.com
Derivatives of this compound are attractive candidates for use as organic sensitizers in DSSCs. The quinoline ring system is part of an extended π-conjugated system, which is essential for light absorption. By reacting the hydrazinyl group to form larger, more conjugated systems (e.g., hydrazones with electron-donating or -accepting groups), the absorption spectrum can be tuned to cover a broader range of the solar spectrum. researchgate.net The ethoxy group acts as an ancillary electron donor, which can enhance the light-harvesting capability of the dye. Furthermore, functional groups capable of anchoring the dye to the TiO₂ surface, such as carboxylic acids, can be incorporated into the molecule during the derivatization of the hydrazinyl group. The performance of such dyes in a DSSC device would depend on factors summarized in the table below.
| Property | Desired Characteristic for DSSC Dye | Role of this compound Core |
| Absorption Spectrum | Strong and broad absorption in the visible/NIR region | The extended π-system of the quinoline scaffold provides a basis for strong absorption, which can be tuned via derivatization. |
| HOMO Level | High enough to be regenerated by the electrolyte redox couple (I⁻/I₃⁻) | Modulated by the electron-donating ethoxy group and substituents added to the hydrazinyl moiety. |
| LUMO Level | Higher in energy than the conduction band of the semiconductor (TiO₂) | Tunable through chemical modification to ensure efficient electron injection into the semiconductor. |
| Anchoring Group | Presence of a group (e.g., -COOH) to bind to the TiO₂ surface | Can be introduced by reacting the hydrazinyl group with an aldehyde/ketone bearing the anchoring functionality. |
Ligand Design in Coordination Chemistry for Catalytic Systems
The design of ligands that can form stable and reactive complexes with metal ions is a cornerstone of coordination chemistry and catalysis. Hydrazones, which are easily prepared from this compound by condensation with aldehydes or ketones, are highly versatile ligands. researchgate.netjocpr.com They can act as bidentate, tridentate, or even tetradentate ligands depending on the structure of the carbonyl compound used. jocpr.com
A hydrazone derived from this compound can coordinate to a metal center through the quinoline ring nitrogen and the imine nitrogen of the hydrazone linker, forming a stable five- or six-membered chelate ring. researchgate.net This chelation enhances the stability of the resulting metal complex. mdpi.com The electronic properties of the ligand can be fine-tuned by changing the substituents on the quinoline ring or on the aldehyde/ketone precursor, which in turn influences the catalytic activity of the metal complex. jocpr.com These complexes have shown potential in various catalytic applications, including oxidation, reduction, and carbon-carbon coupling reactions. researchgate.net The stability and tunable nature of these quinoline-based hydrazone complexes make them promising candidates for the development of new, efficient catalytic systems. researchgate.net
| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |
| Cr(III), Co(II), Ni(II) | Octahedral | Oxidation, Polymerization |
| Cu(II) | Octahedral/Square Planar | C-C Coupling, Oxidation |
| Zn(II), Cd(II) | Tetrahedral | Reduction, Hydrosilylation |
Future Prospects and Emerging Research Directions
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 7-Ethoxy-4-hydrazinyl-2-methylquinoline is poised to move beyond traditional methods towards more sustainable and efficient "green" chemistry approaches. A plausible and efficient synthetic strategy involves a two-step process commencing with the synthesis of a 4-chloro-7-ethoxy-2-methylquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648).
Modern synthetic methodologies can be integrated into this route to enhance its sustainability. For instance, the initial synthesis of the quinoline (B57606) core can be achieved through multicomponent reactions (MCRs), which offer high atom economy by combining multiple starting materials in a single step. nih.gov The chlorination of the 4-hydroxyquinoline (B1666331) intermediate, a common step in quinoline chemistry, can be optimized to use greener reagents and solvent-free conditions.
The crucial nucleophilic substitution step, where the 4-chloro group is displaced by hydrazine, can also be refined. Research on related 4-chloroquinolines and 4-chloroquinazolines has shown that this reaction proceeds efficiently. mdpi.comnih.gov Future research could focus on microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov Furthermore, the use of eco-friendly solvents like ethanol (B145695) or even water, where feasible, would significantly improve the environmental footprint of the synthesis. nih.gov
Table 1: Potential Sustainable Approaches for the Synthesis of this compound
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages |
| Quinoline Core Formation | Classical condensation reactions | Multicomponent Reactions (MCRs) | High atom economy, reduced waste |
| Chlorination | Use of hazardous reagents like POCl₃ | Greener chlorinating agents, solvent-free conditions | Reduced toxicity and waste |
| Hydrazinolysis | Conventional heating in organic solvents | Microwave-assisted synthesis, use of green solvents | Faster reaction times, reduced energy consumption, less hazardous waste |
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reactivity of this compound is paramount for its effective utilization. The hydrazinyl moiety is the primary center of reactivity, capable of participating in a wide array of chemical transformations.
The nucleophilic character of the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. Mechanistic studies on the reaction of 4-chloroquinazolines with hydrazine suggest that the reaction proceeds via a standard SNAr mechanism, involving the formation of a Meisenheimer-like intermediate. nih.govresearchgate.net The electron-donating ethoxy group at the 7-position would likely influence the electron density of the quinoline ring, potentially modulating the rate and regioselectivity of nucleophilic attack.
Furthermore, the hydrazinyl group itself can undergo oxidation. Studies on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones have shown that these compounds can undergo dimerization and oxidation to form more complex heterocyclic systems. mdpi.com A deeper investigation into the oxidative stability and reactivity of this compound is warranted. This could involve computational studies to model reaction pathways and experimental investigations using various oxidizing agents. Understanding these mechanisms will be crucial for controlling the outcomes of reactions and for designing stable derivatives.
Expanding the Scope of Derivatization for Diverse Functional Materials
The true potential of this compound lies in its versatility as a scaffold for the synthesis of a diverse range of functional materials. The hydrazinyl group serves as a versatile handle for derivatization, allowing for the construction of a wide array of new molecules with tailored properties.
Condensation of the hydrazinyl group with various aldehydes and ketones can lead to the formation of hydrazones. These hydrazone derivatives are known to exhibit a range of biological activities and can also serve as ligands for the formation of metal complexes with interesting photophysical or catalytic properties.
Furthermore, the hydrazinyl moiety can be used as a building block for the synthesis of other heterocyclic rings. For example, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with isothiocyanates can lead to the formation of thiosemicarbazides, which are precursors to various five-membered heterocycles like thiadiazoles. Each of these new heterocyclic systems appended to the quinoline core could possess unique functional properties. The functionalization of the quinoline scaffold is a well-established strategy for developing new materials. rsc.orgresearchgate.net
The development of novel quinoline derivatives is significant in medicinal chemistry and materials science. nih.govnih.gov The ability to introduce various functional groups allows for the fine-tuning of the electronic and steric properties of the resulting molecules, opening up possibilities for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioactive compounds. mdpi.com
Table 2: Potential Derivatization Pathways and Applications
| Reactant | Resulting Derivative | Potential Functional Material Application |
| Aldehydes/Ketones | Hydrazones | Biologically active compounds, Metal-ion sensors |
| β-Dicarbonyl Compounds | Pyrazoles | Pharmaceuticals, Agrochemicals |
| Isothiocyanates | Thiosemicarbazides/Thiadiazoles | Anticancer agents, Antimicrobial agents |
| Dicarbonyl Compounds | Pyridazines | Luminescent materials, Biologically active molecules |
Exploration of Interdisciplinary Research Avenues
The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary research fields. The quinoline nucleus itself is a privileged structure in medicinal chemistry, with numerous derivatives used as therapeutic agents. nih.gov The introduction of a hydrazinyl group opens up new possibilities for biological interactions.
In the field of medicinal chemistry , this compound and its derivatives could be screened for a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of quinoline derivatives has been shown to be a viable strategy for controlling their cytotoxic effects. brieflands.com The hydrazone and other heterocyclic derivatives could be designed as specific enzyme inhibitors or receptor ligands.
In materials science , the electron-rich nature of the quinoline ring system, coupled with the potential for extended conjugation in its derivatives, suggests applications in optoelectronics. The development of quinoline-based materials for use as dyes, sensors, or in electronic devices is an active area of research. mdpi.com The ability of the hydrazinyl group and its derivatives to coordinate with metal ions could also be exploited for the development of novel catalysts or metal-organic frameworks (MOFs).
The intersection of biology and materials science offers further exciting possibilities. For instance, fluorescent derivatives of this compound could be developed as probes for bioimaging or as sensors for detecting specific biomolecules. The versatility of the quinoline scaffold provides a robust platform for the design and synthesis of molecules with tailored functions for a wide range of scientific and technological applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 7-Ethoxy-4-hydrazinyl-2-methylquinoline?
The synthesis typically involves condensation reactions of hydrazine derivatives with functionalized quinoline precursors. For example, hydrazine hydrate can react with phthalimido-bromo-alkane intermediates to yield hydrazinyl-substituted quinolines. Reaction conditions (e.g., solvent, temperature, and base) significantly influence yield and purity. A common approach includes:
- Step 1 : Condensation of a 7-ethoxy-2-methylquinoline precursor with a hydrazine source under reflux in methanol or ethanol.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrazinyl group integration.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in similar hydrazinyl-quinoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
The compound’s hydrazinyl group poses acute toxicity risks (oral, dermal, and inhalation). Key precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators for aerosolized particles .
- Ventilation : Work in a fume hood to minimize inhalation exposure.
- Storage : Keep in airtight containers in cool (<25°C), dry conditions away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity compared to alcohols.
- Catalyst Use : Base catalysts like KCO or EtN can accelerate hydrazine coupling .
- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions.
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR or MS data may arise from tautomerism of the hydrazinyl group or residual solvents. Mitigation steps:
Q. What strategies mitigate compound instability during storage?
Degradation often results from oxidation or moisture absorption. Solutions include:
Q. What mechanistic insights exist for the reactivity of the hydrazinyl group in this compound?
The hydrazinyl group participates in nucleophilic substitution and coordination chemistry. For example:
Q. What are the potential applications of this compound in drug discovery?
Quinoline-hydrazine hybrids are explored for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
